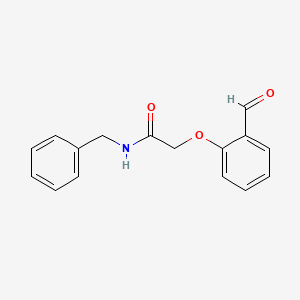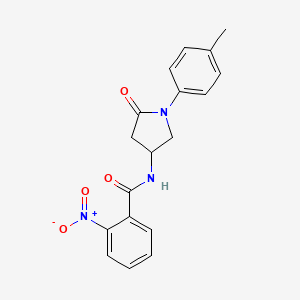
1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione, also known as IBTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBTD is a pyrazine derivative that has a unique molecular structure, making it a promising candidate for research in the areas of pharmaceuticals, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. Additionally, 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of oxidative stress, and the modulation of cell signaling pathways. Additionally, 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione has a unique molecular structure that makes it a valuable tool for studying the mechanisms of action of various enzymes and signaling pathways. However, one limitation of using 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione in lab experiments is its relatively high cost, which may limit its accessibility to researchers with limited funding.
Orientations Futures
There are several potential future directions for research on 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione. One area of interest is the development of 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione may have potential applications in materials science, such as in the development of new polymers and catalysts. Further research is needed to fully understand the mechanisms of action of 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione can be achieved through a multistep process involving the condensation of isobutyraldehyde and o-toluidine, followed by cyclization and oxidation. This method has been reported to yield high purity and yield of 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione, making it a viable option for large-scale production.
Applications De Recherche Scientifique
1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione has been extensively studied for its potential applications in pharmaceuticals, particularly in the treatment of various diseases. Studies have shown that 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione exhibits anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-4-(2-methylpropyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11(2)10-16-8-9-17(15(19)14(16)18)13-7-5-4-6-12(13)3/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHQAPZFEFHTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide](/img/structure/B2947195.png)

![5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2947197.png)

![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2947199.png)
![3-(2-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947200.png)
![3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2947201.png)
![1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B2947204.png)
![2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2947205.png)
